molecular formula C19H17BrN2O4S B12452805 2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

Cat. No.: B12452805
M. Wt: 449.3 g/mol
InChI Key: UMSCOOWIYHPXMY-UHFFFAOYSA-N
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Description

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety linked to an acetohydrazide group, with a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(4-methylphenyl)sulfonyl]acetohydrazide typically involves multiple steps. One common approach starts with the bromination of naphthalene to form 1-bromonaphthalene. This intermediate is then reacted with an appropriate acetohydrazide derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(4-methylphenyl)sulfonyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromonaphthalene moiety, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(4-methylphenyl)sulfonyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(4-methylphenyl)sulfonyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-bromo-2-naphthyl)oxy]-N’-[(4-chlorophenyl)sulfonyl]acetohydrazide
  • 1-[(6-bromonaphthalen-2-yl)oxy]propan-2-one

Uniqueness

Compared to similar compounds, 2-[(1-bromonaphthalen-2-yl)oxy]-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is unique due to the presence of the methylphenyl sulfonyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved efficacy in its applications.

Properties

Molecular Formula

C19H17BrN2O4S

Molecular Weight

449.3 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N'-(4-methylphenyl)sulfonylacetohydrazide

InChI

InChI=1S/C19H17BrN2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-21-18(23)12-26-17-11-8-14-4-2-3-5-16(14)19(17)20/h2-11,22H,12H2,1H3,(H,21,23)

InChI Key

UMSCOOWIYHPXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

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